HPLC Retention Factor (k′) on Porous Graphitized Carbon: 1-Ethyl vs. 1-Methyl Substitution in THQ-7-carboxylic Acids
In a systematic study of ten 1,2,3,4-tetrahydroquinoline derivatives, Nekrasova and Kurbatova demonstrated that the retention factor (k′) on porous graphitized carbon under reversed-phase conditions is linearly correlated with the third-order Randič connectivity index (³χ), which increases with N-alkyl chain length [1]. Extrapolating from the reported structure–retention relationships, the N-ethyl derivative (C2) exhibits a higher ³χ value and consequently a larger k′ than the N-methyl analog (C1), meaning later elution and greater hydrophobic surface interaction. This directly impacts chromatographic purification protocols: users switching from the 1-methyl to the 1-ethyl compound must adjust mobile-phase composition or gradient slope to maintain resolution.
| Evidence Dimension | Reversed-phase HPLC retention factor (k′) on porous graphitized carbon (acetonitrile/water) |
|---|---|
| Target Compound Data | Predicted k′ higher than 1-methyl analog; exact value not directly measured in cited study but inferable from connectivity-index correlation. |
| Comparator Or Baseline | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS 813424-02-1) – lower ³χ and lower k′. |
| Quantified Difference | Qualitative ranking: k′(N-Et) > k′(N-Me); magnitude depends on exact mobile-phase composition. |
| Conditions | Column: porous graphitized carbon (Hypercarb); mobile phase: acetonitrile–water; detection: UV. |
Why This Matters
Procurement of the N-ethyl compound commits the user to a distinct purification protocol; substituting the N-methyl analog without method revalidation can lead to co-elution or loss of resolution.
- [1] Nekrasova, N. A.; Kurbatova, S. V. J. Struct. Chem. 2017, 58, 767–774. View Source
